(5Z)-2-(4-fluorophenyl)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5Z)-2-(4-fluorophenyl)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of the thiazole and triazole rings, followed by the introduction of various substituents. A common synthetic route might involve:
Formation of the Thiazole Ring: This can be achieved through the cyclization of a thiourea derivative with a haloketone.
Formation of the Triazole Ring: This can be synthesized by the reaction of hydrazine with a suitable nitrile or carboxylic acid derivative.
Introduction of Substituents: The various substituents (e.g., 4-fluorophenyl, 4-methoxy-3-methylphenyl, and phenyl groups) can be introduced through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst concentration.
Purification Techniques: Crystallization, chromatography, or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially forming oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biology, such compounds are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, thiazolo[3,2-b][1,2,4]triazoles are investigated for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor agonists, or antagonists.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating their function. The molecular targets could include proteins involved in cell signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Known for their antimicrobial and antifungal activities.
Triazole Derivatives: Widely used in antifungal medications.
Pyrazole Derivatives: Studied for their anti-inflammatory and analgesic properties.
Uniqueness
The uniqueness of “(5Z)-2-(4-fluorophenyl)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” lies in its complex structure, which combines multiple pharmacophores into a single molecule. This allows for a wide range of potential biological activities and applications.
Properties
Molecular Formula |
C28H20FN5O2S |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(5Z)-2-(4-fluorophenyl)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C28H20FN5O2S/c1-17-14-19(10-13-23(17)36-2)25-20(16-33(31-25)22-6-4-3-5-7-22)15-24-27(35)34-28(37-24)30-26(32-34)18-8-11-21(29)12-9-18/h3-16H,1-2H3/b24-15- |
InChI Key |
PRWIRKCDAAXSSE-IWIPYMOSSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C6=CC=CC=C6)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C6=CC=CC=C6)OC |
Origin of Product |
United States |
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